molecular formula C5H11ClN2O B1443240 (R)-3-Aminopiperidin-2-one hydrochloride CAS No. 406216-02-2

(R)-3-Aminopiperidin-2-one hydrochloride

Cat. No. B1443240
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A patent describes a method for preparing “®-3-amino piperidine hydrochloride”. The method involves several steps, including enabling D-mandelic acid and racemic 3-piperidine amide to react in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide .


Molecular Structure Analysis

The molecular structure analysis of “®-3-Aminopiperidin-2-one hydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Summary of the Application

“®-3-Aminopiperidin-2-one hydrochloride” is used in the synthesis of inhibitors of Dipeptidyl Peptidase IV . These inhibitors are important in the treatment of type 2 diabetes, as they can prolong the action of incretin hormones, which stimulate a decrease in blood glucose levels .

Methods of Application or Experimental Procedures

The preparation of “®-3-aminopiperidin-2-one hydrochloride” starts from “®-methyl-2,5-diaminopentanoate dihydrochloride” or "®-2,5-diaminopentanoic acid hydrochloride" . The “®-3-aminopiperidin-2-one hydrochloride” is then reduced with lithium aluminum hydride to prepare "®-3-aminopiperidine dihydrochloride" .

Results or Outcomes

The methods described in the patents allow for the production of chiral derivatives of 3-aminopiperidine, including “®-3-aminopiperidine” derivatives, in quantities exceeding 1 kilogram . These methods provide a practical and scalable process for the synthesis of these important medicinal compounds .

Safety And Hazards

The safety and hazards associated with “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Future Directions

The future directions of research or applications involving “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Relevant Papers The search results did not yield any specific papers directly related to "®-3-Aminopiperidin-2-one hydrochloride" .

properties

IUPAC Name

(3R)-3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679199
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminopiperidin-2-one hydrochloride

CAS RN

406216-02-2
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 2
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 3
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 4
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 5
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 6
(R)-3-Aminopiperidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.